molecular formula C7H11NO4 B7895204 ((Allyloxy)carbonyl)-D-alanine

((Allyloxy)carbonyl)-D-alanine

Cat. No.: B7895204
M. Wt: 173.17 g/mol
InChI Key: YLYYGPXCIWHLPP-RXMQYKEDSA-N
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Description

®-2-(((allyloxy)carbonyl)amino)propanoic acid is a chiral amino acid derivative with a unique structure that includes an allyloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((allyloxy)carbonyl)amino)propanoic acid typically involves the protection of the amino group of ®-2-aminopropanoic acid (also known as ®-alanine) with an allyloxycarbonyl group. This can be achieved through the reaction of ®-alanine with allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of ®-2-(((allyloxy)carbonyl)amino)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(((allyloxy)carbonyl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The allyloxycarbonyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the allyloxycarbonyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with different protective or functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
((Allyloxy)carbonyl)-D-alanine serves as a versatile building block in the synthesis of complex organic molecules. It is particularly valuable in the creation of α-aryl quaternary amino acids, which are components of several bioactive compounds. Researchers have developed metal-free routes for the enantioselective synthesis of these amino acids, showcasing the compound's utility in asymmetric synthesis .

Synthetic Routes
The synthesis typically involves protecting the amino group with an allyloxycarbonyl group, forming a chiral center through asymmetric methods or resolution, and introducing additional functional groups via coupling reactions. The final product is purified using chromatography techniques .

Biological Applications

Enzyme Inhibition Studies
this compound has been studied for its potential role in enzyme inhibition. Research indicates that it may interact with specific enzymes or receptors, modulating their activity and influencing various biological pathways. This interaction is crucial for understanding its mechanism of action in biological systems .

Imaging and Diagnostic Applications
The compound has implications in the development of imaging agents for detecting bacterial infections. For instance, derivatives of D-alanine have been integrated into peptidoglycan-targeted PET tracers, allowing for robust bacterial accumulation and differentiation between live and dead bacteria in vivo . This application highlights its potential in medical diagnostics.

Therapeutic Potential

Drug Development
There is ongoing investigation into the therapeutic potential of this compound in drug development. Its ability to inhibit specific enzymes makes it a candidate for developing treatments targeting various diseases, including cancer . The compound's structural properties allow it to be modified to enhance efficacy and selectivity against particular targets.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its role as an intermediate in synthesizing various compounds underscores its importance in chemical manufacturing processes .

Case Study 1: Synthesis of Peptidoglycan-Targeted Tracers

A recent study developed a fluorine-18 labeled tracer based on D-alanine derivatives to target bacterial peptidoglycan. This tracer showed high specificity for Gram-negative bacteria like E. coli, demonstrating the utility of D-alanine derivatives in medical imaging applications .

Case Study 2: Enzyme Inhibition Mechanism

Research explored the mechanism by which this compound inhibits specific enzymes involved in metabolic pathways. The findings suggest that its binding affinity could be harnessed to develop new inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of ®-2-(((allyloxy)carbonyl)amino)propanoic acid involves its interaction with various molecular targets. The allyloxycarbonyl group can act as a protective group, allowing selective reactions to occur at other functional sites. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing the structure and function of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-aminopropanoic acid: The parent compound without the allyloxycarbonyl group.

    N-Boc-®-2-aminopropanoic acid: A similar compound with a different protective group (tert-butoxycarbonyl).

    ®-2-((benzyloxycarbonyl)amino)propanoic acid: Another derivative with a benzyloxycarbonyl protective group.

Uniqueness

®-2-(((allyloxy)carbonyl)amino)propanoic acid is unique due to its allyloxycarbonyl group, which provides specific reactivity and stability. This makes it particularly useful in selective synthesis and as a versatile intermediate in organic chemistry.

Biological Activity

((Allyloxy)carbonyl)-D-alanine is a derivative of D-alanine, an amino acid that plays significant roles in various biological processes, particularly in bacterial cell wall synthesis and as a signaling molecule. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Overview of D-Alanine

D-alanine is a non-proteinogenic amino acid that is crucial for the biosynthesis of peptidoglycan in bacterial cell walls. It is synthesized through the action of D-alanine–D-alanine ligase (Ddl), which catalyzes the formation of D-alanyl-D-alanine from two molecules of D-alanine in an ATP-dependent reaction . The significance of D-alanine extends beyond its structural role; it has been identified as a biomarker and therapeutic agent in various diseases, including viral infections .

1. Role in Cell Wall Synthesis

D-alanine is essential for the formation of peptidoglycan, a vital component of bacterial cell walls. The ligase enzyme, Ddl, facilitates the condensation of two D-alanine molecules, which is critical for maintaining cell wall integrity and function. Disruption of this pathway can lead to bacterial lysis and death, making Ddl a target for antibiotic development .

2. Therapeutic Applications

Recent studies have highlighted the protective effects of D-alanine against severe viral infections. In mouse models infected with influenza A virus (IAV) and SARS-CoV-2, supplementation with D-alanine improved survival rates and mitigated body weight loss associated with infection. The mechanism appears to involve modulation of immune responses and enhancement of overall metabolic health during viral challenges .

Case Studies

Study 1: D-Alanine Supplementation in Viral Infections

In a study examining the effects of D-alanine on IAV-infected mice, researchers found that administration of D-alanine led to reduced viral titers in lung tissues and less severe histological lesions compared to control groups. The study indicated that maintaining elevated blood levels of D-alanine correlated with improved outcomes during infection .

Study 2: Impact on COVID-19 Models

Another investigation utilized CAG-hACE2 mice to study the effects of D-alanine on SARS-CoV-2 infection. Mice treated with D-alanine showed better weight retention and improved survival rates. The research suggested that D-alanine supplementation could counteract the depletion of d-amino acids observed during severe infections .

Research Findings

Recent findings indicate that d-amino acids, including D-alanine, are present at millimolar concentrations in extracellular environments and may play physiological roles beyond their traditional functions . Moreover, studies have identified potential pathways for d-amino acid export from cells, suggesting complex regulatory mechanisms governing their availability in biological systems .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Outcome
Cell Wall SynthesisInhibition via Ddl enzymeBacterial lysis
Immune ModulationEnhancement of metabolic healthImproved survival rates in viral infections
Viral Load ReductionDecreased viral titers in lung tissuesLess severe infection outcomes

Properties

IUPAC Name

(2R)-2-(prop-2-enoxycarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-3-4-12-7(11)8-5(2)6(9)10/h3,5H,1,4H2,2H3,(H,8,11)(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYYGPXCIWHLPP-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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